molecular formula C11H12Br2O4 B12551819 1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate CAS No. 169274-84-4

1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate

Cat. No.: B12551819
CAS No.: 169274-84-4
M. Wt: 368.02 g/mol
InChI Key: ZHKRZTOJPXQAJI-UHFFFAOYSA-N
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Description

1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate is a complex organic compound with a unique structure that includes a bromomethylidene group and a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the bromomethylidene group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromomethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The dihydrofuran ring structure also plays a role in the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-[4-Bromo-5-(iodomethyl)-5-methoxy-2-oxofuran-3-yl]butyl acetate: A similar compound with an iodine atom instead of a bromine atom.

    1-[4-Bromo-5-(bromomethylene)-2-oxo-2,5-dihydro-3-furanyl]butyl acetate: Another closely related compound with slight structural variations.

Uniqueness

1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

169274-84-4

Molecular Formula

C11H12Br2O4

Molecular Weight

368.02 g/mol

IUPAC Name

1-[4-bromo-5-(bromomethylidene)-2-oxofuran-3-yl]butyl acetate

InChI

InChI=1S/C11H12Br2O4/c1-3-4-7(16-6(2)14)9-10(13)8(5-12)17-11(9)15/h5,7H,3-4H2,1-2H3

InChI Key

ZHKRZTOJPXQAJI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=CBr)OC1=O)Br)OC(=O)C

Origin of Product

United States

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